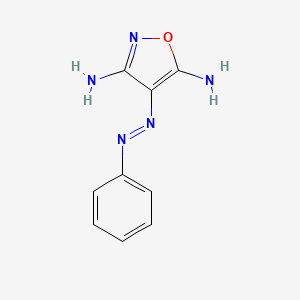
4-(Phenyldiazenyl)isoxazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenyldiazenyl)isoxazole-3,5-diamine, also known as PADID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoxazole family and contains a phenyl group and a diazenyl group. In
Mecanismo De Acción
The mechanism of action of 4-(Phenyldiazenyl)isoxazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 4-(Phenyldiazenyl)isoxazole-3,5-diamine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(Phenyldiazenyl)isoxazole-3,5-diamine has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. 4-(Phenyldiazenyl)isoxazole-3,5-diamine has also been shown to enhance the activity of antioxidant enzymes and reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Phenyldiazenyl)isoxazole-3,5-diamine in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and manipulate. However, one limitation is that 4-(Phenyldiazenyl)isoxazole-3,5-diamine is a relatively new compound, and its properties and applications are still being explored. Therefore, more research is needed to fully understand its potential advantages and limitations in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-(Phenyldiazenyl)isoxazole-3,5-diamine. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Another direction is to investigate its potential as a plant growth regulator for crop improvement. Additionally, 4-(Phenyldiazenyl)isoxazole-3,5-diamine can be used as a building block for the synthesis of novel materials with unique properties, which can have applications in various fields such as electronics, energy, and catalysis.
Conclusion:
In conclusion, 4-(Phenyldiazenyl)isoxazole-3,5-diamine is a promising compound with potential applications in various fields. Its synthesis method is simple and efficient, and it has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. Although more research is needed to fully understand its properties and applications, the future directions for 4-(Phenyldiazenyl)isoxazole-3,5-diamine research are promising.
Métodos De Síntesis
The synthesis of 4-(Phenyldiazenyl)isoxazole-3,5-diamine involves the reaction of 4-nitrophenylhydrazine with 3,5-diamino-isoxazole in the presence of a reducing agent such as sodium dithionite. The reaction proceeds through a diazo-coupling mechanism to give 4-(Phenyldiazenyl)isoxazole-3,5-diamine as a yellow crystalline solid. This method is simple, efficient, and provides a high yield of the product.
Aplicaciones Científicas De Investigación
4-(Phenyldiazenyl)isoxazole-3,5-diamine has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been used as a plant growth regulator to enhance crop yield and quality. In material science, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
4-phenyldiazenyl-1,2-oxazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15-14-8)13-12-6-4-2-1-3-5-6/h1-5H,11H2,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBYVDQDSTVWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(ON=C2N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Isoxazolediamine, 4-(phenylazo)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)
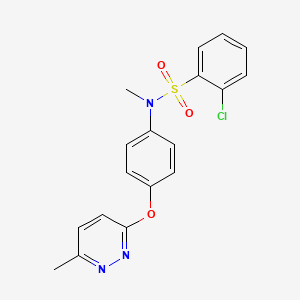
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)
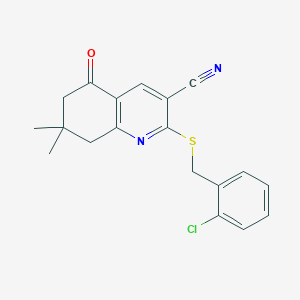

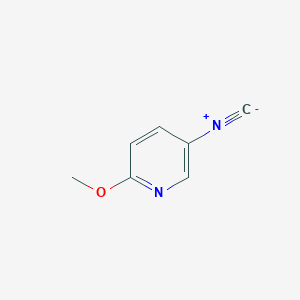
![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)
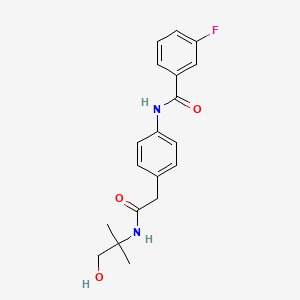
![Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2624826.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2624827.png)
![4-chloro-2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2624830.png)
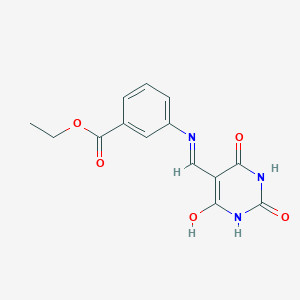
![5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2624833.png)